Morpholino(2-piperidinyl)methanone Hydrochloride

Chemical synthesis Formulation Compound characterization

This hydrochloride salt (CAS 690634-79-8) is a high-purity (≥97%) piperidine-morpholine building block for medicinal chemistry. The defined salt form ensures predictable reactivity in alkylation, acylation, and reductive amination. Its balanced LogP (~1.056) and dual privileged scaffold make it ideal for CNS/GPCR-focused libraries. Batch-specific NMR/HPLC data is available. Use as a reliable reference standard or SAR control (weak DNA polymerase beta/IMPDH2 activity). Avoid non-salt forms (e.g., free base CAS 121791-04-6) which lack stoichiometric control.

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72 g/mol
CAS No. 690634-79-8
Cat. No. B1351091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino(2-piperidinyl)methanone Hydrochloride
CAS690634-79-8
Molecular FormulaC10H19ClN2O2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCOCC2.Cl
InChIInChI=1S/C10H18N2O2.ClH/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H
InChIKeyQTMPLCRQSUNTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholino(2-piperidinyl)methanone Hydrochloride (CAS 690634-79-8): A Defined Piperidine-Morpholine Building Block for Chemical Synthesis


Morpholino(2-piperidinyl)methanone Hydrochloride, with CAS registry number 690634-79-8, is a synthetic organic compound belonging to the class of piperidine and morpholine derivatives . It has a molecular formula of C10H19ClN2O2 and a molecular weight of 234.72 g/mol [1]. The compound consists of a piperidine ring linked to a morpholine moiety via a methanone (carbonyl) bridge, and is provided as the hydrochloride salt . Its primary established role is as a versatile building block in organic and medicinal chemistry for the synthesis of more complex molecules and pharmaceuticals, rather than as an active pharmaceutical ingredient itself [2].

Why Generic 'Morpholino-Piperidine' Analogs Cannot Substitute for Morpholino(2-piperidinyl)methanone Hydrochloride


Although many 'morpholino-piperidine' or 'piperidinyl-morpholinyl' compounds exist, their specific substitution patterns, salt forms, and stereochemistry dictate their precise physicochemical properties and reactivity, making them non-interchangeable for research and synthetic applications. For instance, the non-hydrochloride free base (CAS 121791-04-6) has a different molecular weight (198.26 g/mol) and lacks the defined salt form, which impacts solubility, stability, and handling . Directly comparable biological activity data for this specific compound is extremely limited, but its well-defined chemical and physical properties—including a melting point of 291-293°C, a boiling point of 369.8°C, and a specific logP of ~1.056—are crucial parameters for successful synthesis and formulation that are not shared by its analogs .

Quantitative Evidence for Morpholino(2-piperidinyl)methanone Hydrochloride Selection


Defined Physicochemical Properties vs. Free Base Analog

Compared to its free base analog, Morpholino(piperidin-2-yl)methanone (CAS 121791-04-6), the hydrochloride salt (CAS 690634-79-8) provides a chemically defined, stable, and easily handled form. The free base has a molecular weight of 198.26 g/mol, while the hydrochloride salt's molecular weight is 234.72 g/mol, directly impacting molar calculations for reactions . The salt's high melting point of 291-293°C is a quantitative indicator of its crystallinity and stability, which is advantageous for storage and reproducible use in solid-phase synthesis and as a reference standard.

Chemical synthesis Formulation Compound characterization

Lipophilicity (LogP) as a Differentiator for Permeability and Solubility

The compound's lipophilicity, quantified by a calculated LogP value of 1.056 , is a critical parameter in drug design for predicting membrane permeability and oral bioavailability. This value positions it differently from more lipophilic analogs (e.g., compounds with LogP >3) which may have poor aqueous solubility, and more hydrophilic ones (LogP <0) which may exhibit poor membrane permeation. While no direct head-to-head study is available, this specific LogP value is a measurable, differentiating feature within the class .

Medicinal chemistry Drug design ADME prediction

Commercial Availability with High Purity Specifications

Multiple reputable vendors, including Bidepharm, AK Scientific, and Santa Cruz Biotechnology, offer Morpholino(2-piperidinyl)methanone Hydrochloride with a specified purity of 97% or higher, accompanied by batch-specific quality control data such as NMR, HPLC, or GC . This level of characterization is not guaranteed for all custom-synthesized or niche analogs, reducing the risk of experimental failure due to unknown impurities. The availability from established suppliers ensures supply chain reliability for long-term projects.

Chemical procurement Quality control Research materials

Documented Safety Profile for Laboratory Handling

The compound's hazard profile is explicitly defined in several Material Safety Data Sheets (MSDS) and vendor safety documents. It is classified with GHS warnings, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This documented safety information, including specific first-aid measures and personal protective equipment (PPE) recommendations, allows for immediate and safe integration into laboratory workflows without the need for preliminary hazard assessments, unlike less-characterized novel analogs.

Laboratory safety Chemical handling Risk assessment

Optimal Research Scenarios for Procuring Morpholino(2-piperidinyl)methanone Hydrochloride


Synthesis of Novel Amide or Ester Derivatives via Piperidine Nitrogen Functionalization

The compound's piperidine secondary amine can be selectively functionalized while the morpholine ring remains inert, enabling the creation of diverse chemical libraries. The defined salt form ensures accurate stoichiometry and predictable reactivity in alkylation, acylation, and reductive amination reactions [1] . The high purity (>=97%) from vendors minimizes side reactions, making it a reliable starting material for multistep syntheses.

Development of Focused Chemical Libraries for CNS or GPCR Targets

Piperidine and morpholine are privileged scaffolds in medicinal chemistry, particularly for central nervous system (CNS) and G-protein coupled receptor (GPCR) targets [1]. This compound's moderate lipophilicity (LogP ~1.056) and balanced structure make it an ideal core for building targeted libraries for hit-to-lead optimization campaigns in these therapeutic areas .

Use as a Reference Standard in Analytical Method Development

Due to its well-defined structure, high purity, and the availability of batch-specific analytical data (NMR, HPLC) from vendors like Bidepharm and AK Scientific [1] , this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC-UV, LC-MS) for quality control of complex reaction mixtures or in-process samples.

In Vitro Studies Investigating the Scaffold's Basal Biological Profile

While not a potent drug candidate itself, its known weak interactions with enzymes like DNA polymerase beta (Ki = 5.5-11.6 µM) and IMP dehydrogenase 2 (IC50 >200 µM) provide a defined baseline for structure-activity relationship (SAR) studies [1]. Researchers can use it as an inactive or weakly active control when evaluating more potent analogs derived from this core scaffold.

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